molecular formula C20H40O2 B114766 Arachidic acid CAS No. 506-30-9

Arachidic acid

Cat. No.: B114766
CAS No.: 506-30-9
M. Wt: 312.5 g/mol
InChI Key: VKOBVWXKNCXXDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidic acid can be synthesized through the hydrogenation of arachidonic acid. This process involves the addition of hydrogen to the double bonds of arachidonic acid, converting it into the saturated form, this compound . The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions.

Industrial Production Methods: Industrially, this compound is often obtained as a byproduct during the extraction and processing of peanut oil and other vegetable oils. The oil is subjected to various refining processes, including degumming, neutralization, bleaching, and deodorization, to isolate and purify the fatty acids, including this compound .

Chemical Reactions Analysis

Types of Reactions: Arachidic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Esterification: Sulfuric acid or hydrochloric acid can be used as catalysts for esterification reactions.

Major Products:

    Oxidation: Ketones and alcohols.

    Reduction: Arachidyl alcohol.

    Esterification: Arachidates (esters of this compound).

Scientific Research Applications

Physiological Roles and Biological Functions

Arachidic acid plays a significant role in maintaining cell membrane integrity. It contributes to membrane fluidity and flexibility, which are crucial for cellular function. The presence of this compound in cell membranes can influence the activity of membrane proteins involved in cellular signaling, thereby affecting various physiological processes .

Cell Membrane Integrity

  • Fluidity : this compound enhances the fluidity of cell membranes, which is essential for the proper functioning of cells.
  • Signaling : It interacts with ion channels, influencing neuronal excitability and cardiac function by modulating sodium and potassium channels .

Health Benefits and Therapeutic Applications

Research indicates that this compound may have several health benefits, particularly concerning cardiovascular health and muscle performance.

Cardiovascular Health

This compound is implicated in various cardiovascular conditions. Studies suggest that its metabolites can influence inflammation and vascular health:

  • Inflammatory Diseases : Arachidonic acid metabolism is linked to inflammatory responses in conditions such as asthma and arthritis .
  • Cardiometabolic Disorders : Emerging evidence suggests that arachidonic acid pathways are involved in the progression of cardiometabolic diseases, including hypertension and ischemic heart disease .

Muscle Performance

Supplementation with this compound has been shown to enhance strength training adaptations:

  • Strength Gains : Research indicates that dietary supplementation with this compound can lead to significant improvements in lean body mass and strength among resistance-trained individuals .
  • Anabolic Signaling : Arachidonic acid may augment anabolic signaling pathways, contributing to muscle growth and recovery post-exercise .

Case Studies and Research Findings

Several studies have documented the effects of this compound on health outcomes:

StudyFocusFindings
De Souza et al. (2016)Arachidonic Acid SupplementationFound significant increases in lean body mass (2.9%) and upper-body strength (8.7%) in resistance-trained males .
Emerging Roles (2020)Cardiovascular ApplicationsHighlighted the link between arachidonic acid metabolites and cardiometabolic diseases, suggesting potential therapeutic targets for treatment .
The Lancet (2020)Cardiovascular RiskReported associations between plasma levels of arachidonic acid and increased risk of ischemic heart disease .

Comparison with Similar Compounds

Arachidic acid is often compared with other long-chain fatty acids, such as:

    Behenic Acid: A saturated fatty acid with a 22-carbon chain. It is similar to this compound but has a longer carbon chain.

    Lignoceric Acid: Another saturated fatty acid with a 24-carbon chain. It is also similar to this compound but with an even longer carbon chain.

    Arachidonic Acid: A polyunsaturated fatty acid with a 20-carbon chain and four double bonds.

This compound is unique due to its specific chain length and saturation, which contribute to its distinct physical and chemical properties.

Biological Activity

Arachidic acid, also known as behenic acid, is a saturated fatty acid with the chemical formula C20H40O2. It is a long-chain fatty acid found in various natural sources, including peanut oil, canola oil, and certain nuts. This article explores the biological activities associated with this compound, focusing on its health implications, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its long carbon chain and high melting point, making it solid at room temperature. It is primarily stored in adipose tissue and can be released into circulation when needed. The metabolism of this compound involves its incorporation into cell membranes, where it contributes to membrane fluidity and flexibility, crucial for cellular function .

1. Cardiovascular Health

Research indicates that this compound may play a protective role in cardiovascular health. Studies have shown that increased dietary intake of this compound correlates with a reduced risk of heart failure and coronary heart disease. For instance:

  • Increased Intake : Consumption of nuts high in this compound has been linked to lower levels of sudden cardiac arrest and abnormal heart rhythms .
  • Mechanism : this compound serves as a precursor for eicosanoids, which possess anti-inflammatory and anti-clotting properties that can help mitigate cardiovascular risks .

2. Diabetes Management

Elevated levels of this compound in the bloodstream have been associated with a lower risk of developing type 2 diabetes. Although the exact mechanisms remain unclear, it is suggested that this compound may influence insulin sensitivity or glucose metabolism .

3. Neurological Function

This compound is involved in the composition of phosphatidylglucoside (PtdGlc), a phospholipid enriched in the brain. This lipid is thought to facilitate cell signaling and neurodevelopment. Recent studies suggest that dietary intake of PtdGlc may reduce cognitive deficits and neuroinflammation in aging populations .

Case Studies and Research Findings

Several studies have assessed the impact of this compound on health outcomes:

  • Systematic Review : A systematic review analyzed randomized controlled trials (RCTs) involving arachidonic acid supplementation (up to 2000 mg/day). Results indicated no significant adverse effects on blood lipids or immune function but suggested potential benefits for cognitive and muscle function in older adults .
  • Cancer Risk : A review of studies examining the relationship between dietary arachidonic acid intake and cancer risk found no strong associations with breast or prostate cancer but noted inconsistent results for colorectal cancer depending on exposure assessment methods .

Data Table: Summary of Biological Effects

Biological ActivityFindingsSource
Cardiovascular HealthLower risk of heart failure; protective eicosanoid production
Diabetes ManagementAssociated with reduced risk for type 2 diabetes
Neurological FunctionPotential reduction in cognitive deficits; involvement in brain signaling
Cancer RiskNo strong association with breast or prostate cancer; inconsistent results for colorectal cancer
General Health ImpactNo significant adverse effects from increased intake up to 2000 mg/day

Q & A

Basic Research Questions

Q. How can researchers quantify arachidic acid in plant tissues using gas chromatography-fatty acid methyl ester (GC-FAME) analysis?

this compound (C20:0) is quantified via GC-FAME by derivatizing fatty acids into methyl esters for volatility. Key steps include:

  • Sample preparation : Homogenize plant tissues (≥100 mg) and extract lipids using chloroform-methanol mixtures.
  • Derivatization : Transesterify lipids with boron trifluoride-methanol to form FAMEs.
  • GC conditions : Use a polar capillary column (e.g., BPX70) and flame ionization detection. Compare retention times to certified FAME standards (e.g., RM-3 mix) .
  • Validation : Perform triplicate analyses to ensure precision, and report mean ± standard deviation. Statistical significance (e.g., LSD test at 5%) should confirm inter-taxon variability, as demonstrated in Rosa seed analyses .

Q. What experimental design considerations are critical for studying this compound biosynthesis in plant models?

  • Controlled growth conditions : Standardize light, temperature, and nutrient regimes to minimize environmental variability.
  • Replication : Include biological replicates (e.g., ≥3 plants per taxon) and technical replicates for analytical consistency .
  • Reference standards : Use internal standards (e.g., heneicosanoic acid) to normalize extraction efficiency.
  • Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail methods in the main text or supplementary materials, ensuring reproducibility .

Advanced Research Questions

Q. How can conditional quantitative trait locus (QTL) analysis elucidate genetic determinants of this compound accumulation in oilseed crops?

  • QTL mapping : Identify genomic regions associated with saturated fatty acids (SFAs) using dense SNP markers. For example, this compound QTLs often cluster with stearic (C18:0) and behenic (C22:0) acid loci, suggesting shared regulatory pathways .
  • Conditional analysis : Compute conditional phenotypic values (e.g., y(C20:0C18:0)y(\text{C20:0}|\text{C18:0})) to isolate the genetic effect of stearic acid on this compound levels. This reveals additive QTLs with 7.98–11.97% phenotypic variance explained (PVE) .
  • Validation : Use near-isogenic lines (NILs) to confirm candidate genes (e.g., KASII, FATB) involved in SFA elongation.

Q. How should researchers address contradictions in this compound data across studies, such as variability in seed oil composition of the same plant species?

  • Source validation : Verify the authenticity of plant materials and growth conditions, as seen in Rosa taxa studies where environmental factors significantly altered fatty acid profiles .
  • Method cross-validation : Compare GC-FAME with LC-MS/MS results to rule out technical artifacts. For example, Creative Proteomics uses LC-MS/MS for absolute quantification, ensuring accuracy for trace SFAs like this compound .
  • Statistical rigor : Apply multivariate analysis (e.g., PCA) to distinguish biological variability from measurement error. Report confidence intervals and effect sizes to contextualize discrepancies .

Q. What advanced analytical techniques improve sensitivity and specificity in this compound detection for metabolomic studies?

  • High-resolution mass spectrometry (HRMS) : Enables precise identification via exact mass (<1 ppm error) and isotopic patterning (e.g., 13C^{13}\text{C}-labeled this compound for tracer studies) .
  • Stable isotope dilution analysis (SIDA) : Spikes samples with deuterated this compound to correct for matrix effects and ionization efficiency in LC-MS/MS .
  • Bioinformatics integration : Pair raw data with lipidomics platforms (e.g., LipidBlast) to automate peak annotation and pathway mapping .

Q. Methodological Tables

Table 1. Comparative this compound content in Rosa taxa seeds (2021 data)

TaxonThis compound (%)Statistical Significance (5% LSD)
R. foetida1.63Significant
R. montana0.75Not significant
R. xhybrida1.12Significant
Source: Adapted from GRASAS Y ACEITES 74(2)

Table 2. Key QTLs associated with this compound in peanut populations

QTL ClusterChromosomePVE (%)Linked Fatty Acids
qSFA-04A0411.97C18:0, C20:0, C22:0
qSFA-08B089.45C20:0, C24:0
Source: Genotyping and Fatty Acid Composition Analysis

Properties

IUPAC Name

icosanoic acid
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InChI

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)
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InChI Key

VKOBVWXKNCXXDE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O
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Molecular Formula

C20H40O2
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Related CAS

13257-34-6 (hydrochloride salt), 18080-76-7 (potassium salt), 22302-43-8 (calcium salt), 2636-14-8 (barium salt), 57593-01-8 (magnesium salt), 94266-33-8 (ammonium salt), 13257-34-6 (sodium salt/solvate), 22302-43-8 (calcium arachinate salt/solvate)
Record name Arachidic acid
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DSSTOX Substance ID

DTXSID1060134
Record name Eicosanoic acid
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Molecular Weight

312.5 g/mol
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Physical Description

Liquid; Other Solid, Solid; [Merck Index] White crystalline flakes; [Alfa Aesar MSDS], Solid
Record name Eicosanoic acid
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Boiling Point

328.00 °C. @ 760.00 mm Hg
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CAS No.

506-30-9
Record name Eicosanoic acid
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Melting Point

75.4 °C
Record name Arachidic acid
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Synthesis routes and methods I

Procedure details

Behenic acid manufactured by Henkel Co. (trade name: Edenor C22-85R) in an amount of 100 kg was admixed with 1200 kg of isopropyl alcohol, and dissolved at 50° C. The mixture was filtrated through a 10 μm filter, and cooled to 30° C. to allow recrystallization. Cooling speed for the recrystallization was controlled to be 3° C./hour. The resulting crystal was subjected to centrifugal filtration, and washing was performed with 100 kg of isopropyl alcohol. Thereafter, the crystal was dried. The resulting crystal was esterified, and subjected to GC-FID analysis to give the results of the content of behenic acid being 96 mol %, lignoceric acid 2 mol %, and arachidic acid 2 mol %. In addition, erucic acid was included at 0.001 mol %.
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Synthesis routes and methods II

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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